molecular formula C18H20O2 B12610473 1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene CAS No. 918540-74-6

1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene

Cat. No.: B12610473
CAS No.: 918540-74-6
M. Wt: 268.3 g/mol
InChI Key: GRLJRUVCGQZPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with an ethoxy group, a phenylprop-2-en-1-yl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxybenzene with 1-ethoxy-3-phenylprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may impart specific properties that are valuable in various applications.

Properties

CAS No.

918540-74-6

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-(1-ethoxy-3-phenylprop-2-enyl)-2-methoxybenzene

InChI

InChI=1S/C18H20O2/c1-3-20-18(14-13-15-9-5-4-6-10-15)16-11-7-8-12-17(16)19-2/h4-14,18H,3H2,1-2H3

InChI Key

GRLJRUVCGQZPNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=CC1=CC=CC=C1)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.